4-(Chloromethyl)-2-nitrophenol
Overview
Description
4-(Chloromethyl)-2-nitrophenol is an organic compound with the molecular formula C7H6ClNO3 It is characterized by a chloromethyl group (-CH2Cl) and a nitro group (-NO2) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-nitrophenol typically involves the chloromethylation of 2-nitrophenol. One common method is the reaction of 2-nitrophenol with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of reactants and catalyst to a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification steps, such as distillation or crystallization, to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenols or ethers.
Reduction: Formation of 4-(Chloromethyl)-2-aminophenol.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-nitrophenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of polymers and resins with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-nitrophenol involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, while the nitro group can participate in redox reactions. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-2-nitrophenol: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-2-aminophenol: Similar structure but with an amino group instead of a nitro group.
2-Nitrophenol: Lacks the chloromethyl group but retains the nitro and phenol functionalities.
Uniqueness
4-(Chloromethyl)-2-nitrophenol is unique due to the presence of both chloromethyl and nitro groups on the phenol ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis and industrial processes.
Properties
IUPAC Name |
4-(chloromethyl)-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYZFNFGPVNDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368570 | |
Record name | 4-(chloromethyl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6694-75-3 | |
Record name | 4-(chloromethyl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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